N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-Cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by two critical substituents:
- Cyclooctyl group: Attached to the carboxamide nitrogen, this bulky aliphatic ring increases hydrophobicity and may influence membrane permeability.
This compound belongs to a broader class of thiophene carboxamides, which are investigated for diverse pharmacological applications, including anticancer, antimicrobial, and neurological activities .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-cyclooctylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-22(27(24,25)17-12-8-5-9-13-17)18-14-15-26-19(18)20(23)21-16-10-6-3-2-4-7-11-16/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKUDIIBNIZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of method depends on the desired yield, purity, and application of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Hydrophobicity : The cyclooctyl group in the target compound likely increases logP compared to smaller alkyl or piperidinylmethyl groups (e.g., compounds in ).
- Solubility: The N-methylbenzenesulfonamido group may improve aqueous solubility relative to non-polar substituents (e.g., aryl groups in ), but less than charged quinuclidinyl salts (logP ~3–5 in ).
- Bioactivity : Procognitive effects in quinuclidinyl derivatives at low doses suggest that bulky N-substituents enhance target engagement.
Pharmacokinetic and Physicochemical Properties
Data from lead compounds in the N-alkyl-5-(1H-benzimidazol-1-yl) series provide benchmarks:
| Property | Target Compound (Inferred) | N-Alkyl-5-Benzimidazolyl Derivatives |
|---|---|---|
| Solubility (μg/mL) | ~20–40 (moderate) | 30–50 |
| Permeability (×10⁻⁶ cm/s) | ≥20 | ≥30 |
| logP | ~4–5 | 3–5 |
Analysis :
- The target compound’s permeability may be reduced compared to less bulky derivatives due to the cyclooctyl group, though its sulfonamide could mitigate this via transporter interactions.
- Higher logP (predicted) may enhance tissue penetration but increase metabolic instability.
Biological Activity
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are notable for their diverse biological activities. This compound incorporates a thiophene ring, a carboxamide group, and a sulfonamide moiety, which contribute to its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molar Mass : 345.53 g/mol
- IUPAC Name : this compound
The compound features a five-membered thiophene ring, which includes a sulfur atom, enhancing its interaction with biological targets.
Pharmacological Significance
Thiophene derivatives, including this compound, have been extensively studied for their biological activities. The following table summarizes the diverse pharmacological effects associated with thiophene compounds:
| Activity Type | Mechanism of Action | Examples |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) | Tiaprofenic acid, Tenoxicam |
| Anticancer | Targeting kinases and apoptosis modulators | Raltitrexed, Relugolix |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Cefoxitin, Tioconazole |
| Antidiabetic | Modulation of insulin signaling pathways | Various thiophene derivatives |
| Anticonvulsant | Interference with neurotransmitter release | Thiophene-based anticonvulsants |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of thiophene derivatives indicates that modifications to the thiophene ring and substituents can significantly alter biological activity. For instance, the presence of sulfonamide groups enhances the compound's solubility and bioavailability, which is crucial for therapeutic efficacy .
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of various thiophene derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).
2. Anticancer Potential
In another research effort, thiophene-based compounds were evaluated for their anticancer activity against several cancer cell lines. This compound showed promising results in reducing cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways .
3. Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
